![molecular formula C14H14ClFN4O2 B2390749 2-Chloro-N-[4-(dimethylamino)-2-methoxypyrimidin-5-YL]-4-fluorobenzamide CAS No. 1797974-70-9](/img/structure/B2390749.png)
2-Chloro-N-[4-(dimethylamino)-2-methoxypyrimidin-5-YL]-4-fluorobenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Chloro-N-[4-(dimethylamino)-2-methoxypyrimidin-5-YL]-4-fluorobenzamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a combination of chloro, dimethylamino, methoxy, pyrimidinyl, and fluorobenzamide groups, making it a versatile molecule for research and industrial purposes.
科学的研究の応用
2-Chloro-N-[4-(dimethylamino)-2-methoxypyrimidin-5-YL]-4-fluorobenzamide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
作用機序
Target of Action
Similar compounds such as 2-chloro-n,n-dimethylethylamine are widely used as intermediates in the synthesis of pharmaceuticals .
Mode of Action
It is likely that it interacts with its targets in a manner similar to other chlorinated dimethylamines, which typically act as alkylating agents, modifying the structure and function of their target molecules .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound are not well-studied. As a small, lipophilic molecule, it is likely to be well-absorbed and distributed throughout the body. Its metabolism and excretion would depend on the specific enzymes present in the liver and kidneys .
Result of Action
Given its potential role as an alkylating agent, it may cause modifications to proteins or nucleic acids, potentially leading to changes in cellular function .
Action Environment
The action, efficacy, and stability of this compound are likely to be influenced by various environmental factors, including pH, temperature, and the presence of other molecules. For example, its reactivity as an alkylating agent may be enhanced in acidic conditions .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-N-[4-(dimethylamino)-2-methoxypyrimidin-5-YL]-4-fluorobenzamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common approach includes the reaction of 4-fluoroaniline with 2-chloro-5-nitropyrimidine in the presence of a base to form an intermediate. This intermediate is then subjected to reduction and subsequent reaction with dimethylamine and methoxy groups to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of the production process.
化学反応の分析
Types of Reactions
2-Chloro-N-[4-(dimethylamino)-2-methoxypyrimidin-5-YL]-4-fluorobenzamide can undergo various chemical reactions, including:
Substitution Reactions: The chloro and fluoro groups can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted derivatives, while oxidation and reduction can lead to different oxidation states of the compound.
類似化合物との比較
Similar Compounds
- 2-chloro-N,N-dimethylethylamine hydrochloride
- 2-dimethylaminoethyl chloride hydrochloride
- N-(2-chloroethyl)-N,N-dimethylamine hydrochloride
Uniqueness
2-Chloro-N-[4-(dimethylamino)-2-methoxypyrimidin-5-YL]-4-fluorobenzamide is unique due to its combination of functional groups, which confer specific chemical and biological properties
特性
IUPAC Name |
2-chloro-N-[4-(dimethylamino)-2-methoxypyrimidin-5-yl]-4-fluorobenzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14ClFN4O2/c1-20(2)12-11(7-17-14(19-12)22-3)18-13(21)9-5-4-8(16)6-10(9)15/h4-7H,1-3H3,(H,18,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MAQNKOVQMXOMPC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC(=NC=C1NC(=O)C2=C(C=C(C=C2)F)Cl)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14ClFN4O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.74 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
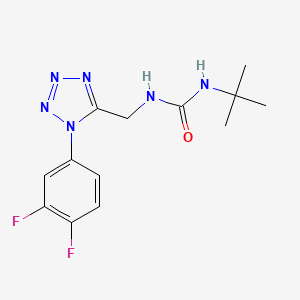
![4,6-dichloro-N-[1-(pyridine-4-carbonyl)piperidin-4-yl]pyridine-2-carboxamide](/img/structure/B2390669.png)
![4-[[1-(2-Methoxyethyl)piperidin-3-yl]methoxy]-2-methylpyridine](/img/structure/B2390670.png)
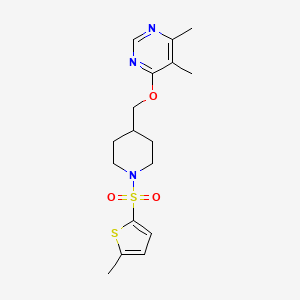
![2-Chloro-N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)acetamide](/img/structure/B2390674.png)
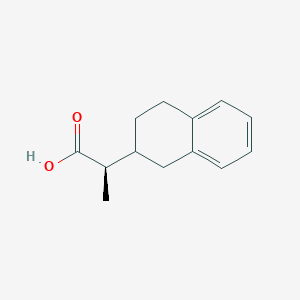
![[4-(1-Azepanyl)butyl]amine dihydrochloride](/img/structure/B2390676.png)

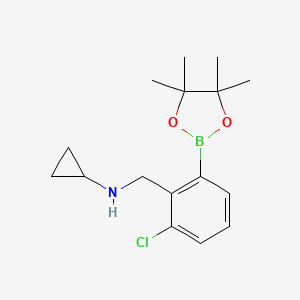
![3-[7-chloro-2-(4-fluorophenyl)-1H-indol-3-yl]propanoic acid](/img/structure/B2390680.png)
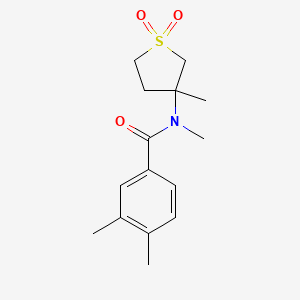
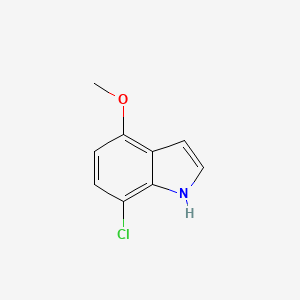
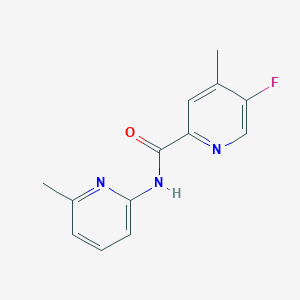
![1,6,7-trimethyl-8-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2390688.png)
